3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclohexylphenyl group at the 3-position and a carbaldehyde group at the 4-position .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable 4-cyclohexylphenyl-pyrazole with a formylating agent to introduce the aldehyde group . The Suzuki-Miyaura cross-coupling reaction could be a potential method for forming the carbon-carbon bond between the cyclohexylphenyl and pyrazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclohexyl ring . The exact structure would depend on the specific positions of these groups in the molecule.
Chemical Reactions Analysis
The compound might undergo various chemical reactions typical of pyrazoles, phenyl rings, and aldehydes . For instance, the aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity.
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives, similar to 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized and found to exhibit antimicrobial properties. For instance, a study synthesized various pyrazole derivatives and evaluated their biological activity against gram-negative and gram-positive bacteria, as well as fungi. The results indicated that the antimicrobial activity was dependent on the type of the Schiff base moiety used in the synthesis (Hamed et al., 2020).
Antioxidant and Anti-Inflammatory Activity
Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating them for their antioxidant and anti-inflammatory activity. The compounds showed potent antioxidant activity and significant anti-inflammatory activity compared to standard drugs, suggesting their potential in pharmaceutical applications (Sudha et al., 2021).
Synthesis of Novel Heterocycles
Research has also been conducted on the use of pyrazole derivatives as precursors for synthesizing novel heterocycles. A study utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde for creating a series of new heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Baashen et al., 2017).
Anticonvulsant and Analgesic Studies
Pyrazole derivatives have also been explored for their potential in anticonvulsant and analgesic applications. A study synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and found that some of these compounds possessed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).
Synthesis and Characterization
Furthermore, studies have been carried out on the synthesis and structural characterization of pyrazole derivatives. For example, research on the synthesis of novel 3-(2′-thienyl)pyrazole-based heterocycles evaluated their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the compound's multifunctional potential (Abdel-Wahab et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-11-15-10-17-18-16(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXUBVOBIDPWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=C(C=NN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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